8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Description
8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H16F3NO3S2 and its molecular weight is 367.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
Researchers have developed various methods to synthesize azaspiro[4.5]decanes, including 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane, which are crucial for pharmaceutical and chemical research. One notable method involves copper-mediated α-trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization, leading to the construction of various trifluoromethylated 1-azaspiro[4.5]decanes with excellent regioselectivity and diastereoselectivity (Han et al., 2014). Another approach includes the synthesis of sulfur-containing spiro compounds, demonstrating the versatility of these structures in chemical synthesis (Reddy et al., 1993).
Chemical Structure and Properties
The crystal structure and stereochemistry of similar azaspiro compounds have been extensively studied, providing valuable insights into their chemical behavior and potential applications. For example, the synthesis and crystal structure analysis of 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane reveal detailed information on its molecular conformation and chiral properties, which are essential for its function and reactivity in various chemical contexts (Wen, 2002).
Application in Drug Discovery
The design and synthesis of novel thia/oxa-azaspiro[3.4]octanes, including compounds related to this compound, have been targeted for their potential as multifunctional modules in drug discovery. These efforts underscore the importance of such compounds in identifying new therapeutic agents (Li et al., 2013). Moreover, the synthesis and evaluation of 1-thia-azaspiro[4.5]decane derivatives for anticancer activity highlight the potential biomedical applications of these compounds, with several showing moderate to high inhibition activities against various cancer cell lines (Flefel et al., 2017).
Novel Reactivity and Synthetic Applications
Recent studies have explored the unique reactivity of azaspiro compounds for the development of new synthetic methodologies. For instance, the metal-free oxidative spirocyclization of alkynes with sulfonylhydrazides to produce 3-sulfonated azaspiro[4,5]trienones represents a novel approach to synthesizing biologically important sulfonated compounds under environmentally benign conditions (Wen et al., 2015).
Properties
IUPAC Name |
8-[4-(trifluoromethyl)phenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S2/c15-14(16,17)11-1-3-12(4-2-11)23(19,20)18-7-5-13(6-8-18)21-9-10-22-13/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRROATXBXFIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.